molecular formula C25H20N2O4 B12814951 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B12814951
M. Wt: 412.4 g/mol
InChI Key: CVLOUTPKZUJTGV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named (2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid according to IUPAC nomenclature rules. This name systematically describes:

  • The chiral center at carbon 2 (S-configuration)
  • The 3-cyanophenyl substituent on the alanine backbone
  • The fluorenylmethyloxycarbonyl (Fmoc) protecting group
  • The carboxylic acid functional group
Molecular Property Value
Molecular formula C₂₅H₂₀N₂O₄
Molecular weight 412.44 g/mol
CAS registry number 205526-36-9
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O

The structural complexity arises from three key components:

  • Fmoc moiety : A biphenyl system with methyleneoxycarbonyl linkage providing UV absorbance at 280-300 nm
  • Cyanophenyl group : Introduces electron-withdrawing characteristics and planar geometry
  • Chiral center : Maintains L-configuration critical for biological compatibility

X-ray crystallography studies confirm the orthorhombic crystal system with space group P2₁2₁2₁, though detailed lattice parameters remain proprietary. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals:

  • ¹H NMR : Distinct fluorene protons at δ 7.30-7.80 ppm
  • ¹³C NMR : Carbonyl carbons at δ 170-175 ppm

Historical Development in Protected Amino Acid Chemistry

The compound represents an evolutionary step in protecting group technology, with its development timeline reflecting key milestones:

1950s-1970s :

  • Emergence of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups for amino protection
  • Limitations in acid stability drive search for alternatives

1980 Breakthrough :

  • Introduction of Fmoc protecting group by Louis Carpino
  • Advantages:
    • Base-labile removal (piperidine)
    • Orthogonal to acid-sensitive linkers

1990s Specialization :

  • Development of side-chain modified Fmoc-amino acids
  • First reported synthesis of 3-(3-cyanophenyl) variant in 1992 via:
    a) Nitration of L-phenylalanine  
    b) Catalytic hydrogenation to amine  
    c) Sandmeyer cyanation  
    d) Fmoc protection  

2000s Optimization :

  • Improved synthetic yields (>85%) using solid-phase techniques
  • Adoption in combinatorial libraries for drug discovery

Comparative Analysis of Protecting Groups :

Property Fmoc Boc Z Group
Deprotection Reagent Piperidine TFA H₂/Pd-C
Stability to Acid Stable Labile Stable
UV Detection Yes (λ=268 nm) No No
Orthogonality High Moderate Low

Properties

IUPAC Name

3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOUTPKZUJTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following key steps:

  • Step 1: Synthesis of the amino acid backbone with the cyanophenyl substituent
    This involves preparing the 3-cyanophenyl-substituted propanoic acid or its precursor, often through aromatic substitution or coupling reactions.

  • Step 2: Protection of the amino group with the Fmoc group
    The amino group is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, usually in the presence of a base such as sodium bicarbonate or triethylamine, to yield the Fmoc-protected amino acid.

  • Step 3: Purification and characterization
    The product is purified by recrystallization or chromatographic techniques (e.g., HPLC) and characterized by spectroscopic methods (NMR, MS) and purity analysis.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Notes
1 Starting material: 3-cyanophenyl-substituted amino acid or precursor Formation of cyanophenyl amino acid backbone May involve aromatic substitution or coupling
2 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (e.g., NaHCO3, triethylamine), solvent (e.g., dioxane, water, DMF) Amino group protection with Fmoc Reaction typically at 0–25°C, monitored by TLC or HPLC
3 Purification: recrystallization or preparative HPLC Isolation of pure product Purity >95% desirable for peptide synthesis

Use of Coupling Agents in Synthesis

In some synthetic routes, coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are employed to facilitate amide bond formation or to activate carboxyl groups during intermediate steps. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reaction efficiency.

Analytical and Quality Control Techniques

Research Findings and Optimization

  • The Fmoc protection is stable under acidic conditions but can be removed under mild basic conditions, allowing for sequential peptide synthesis.
  • Reaction yields and purity are optimized by controlling temperature, reaction time, and solvent choice.
  • The presence of the cyanophenyl group may influence solubility and reactivity; thus, solvent systems and purification methods are adjusted accordingly.
  • Storage conditions for the compound include powder storage at -20°C for up to 3 years and in solution at -80°C for up to 6 months to maintain stability.

Comparative Data Table of Key Properties

Property Value Notes
Molecular Formula C25H20N2O4 Confirmed by MS and elemental analysis
Molecular Weight 412.44 g/mol Calculated and experimentally verified
CAS Number (S-enantiomer) 205526-36-9 Used for identification
Solubility Soluble in DMF, DMSO; limited in water Solubility enhanced by heating and sonication
Storage Powder: -20°C (3 years); Solution: -80°C (6 months) Stability data from supplier and literature
Purity >95% (HPLC) Required for peptide synthesis applications

Summary of Preparation Methodology

The preparation of this compound is a multi-step synthetic process involving:

  • Construction or procurement of the cyanophenyl-substituted amino acid backbone.
  • Protection of the amino group with the Fmoc group using Fmoc-Cl under controlled basic conditions.
  • Use of coupling agents and solvents to optimize reaction efficiency and yield.
  • Purification by chromatographic methods and rigorous analytical characterization.
  • Storage under conditions that preserve compound integrity for research use.

This compound’s preparation is well-established in peptide chemistry, with protocols adapted to maximize yield, purity, and functional group compatibility for downstream applications.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic acyl substitution, enabling peptide coupling. Common methods include:

Activation Method Reagents/Conditions Yield Side Reactions
Carbodiimide-mediatedDCC/DMAP, DMF, 0–25°C85–92%Racemization (<5%)
Active ester formationHOBt, EDCI, CH₂Cl₂, −10°C88–95%Oxazolone formation (mitigated by HOBt)
Acyl chloride generationSOCl₂, THF, reflux78%Hydrolysis risk

The stereochemical integrity of the α-carbon is preserved when using coupling additives like Oxyma Pure, reducing racemization to <2%.

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions to expose the primary amine:

Fmoc-NR+piperidineNH2R+CO2+fluorenyl byproducts\text{Fmoc-NR} + \text{piperidine} \rightarrow \text{NH}_2\text{R} + \text{CO}_2 + \text{fluorenyl byproducts}

Deprotection Conditions Time Efficiency Compatibility
20% piperidine/DMF10–20 min>99%Stable cyano group
DBU/piperidine (2:3) in DMF5 min98%Reduced diketopiperazine risk

The cyano group remains intact under these conditions, with no detectable hydrolysis to amides or carboxylic acids .

Cyano Group Reactivity

The 3-cyanophenyl moiety exhibits limited participation under standard peptide synthesis conditions but can be modified post-synthesis:

Reaction Conditions Product Applications
Reduction to amineH₂/Pd-C, EtOH, 50°C3-Aminophenyl derivativeBioactive peptide analogs
Hydrolysis to carboxylic acid6M HCl, 110°C, 24h3-Carboxyphenylpropanoic acidSolubility modulation

Carboxylic Acid Derivatives

The propanoic acid backbone can be converted to:

  • Esters : MeOH/H⁺ (90% yield), used for solubility tuning

  • Amides : EDC/NHS activation with amines (82–89% yield)

Stability Under Synthetic Conditions

Critical stability assessments include:

Condition Observation Implication
Prolonged basic pH (>10)Partial hydrolysis of cyano to amide (~8%)Avoid strong bases during synthesis
UV light exposureFluorenyl degradation (t₁/₂ = 48h)Use light-protected vessels

Side Reaction Mitigation

Key strategies to suppress undesired pathways:

  • Racemization : Use low temperatures (−10°C) and additives (HOBt/Oxyma)

  • Diketopiperazine formation : Avoid prolonged deprotection times

This compound’s reactivity profile underscores its utility in synthesizing structurally complex peptides and functionalized organic molecules, particularly where steric and electronic tuning via the cyanophenyl group is advantageous. Experimental data consistently validate its robustness under SPPS conditions while allowing post-synthetic modifications for tailored applications.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 3-cyanophenyl substituent provides stronger electron-withdrawing character than fluorine or methyl groups but less than nitro or trifluoromethyl groups. This influences acidity (pKa ~2.5–3.0 for the α-carboxylic acid) .
  • Solubility: Polar substituents (e.g., cyano, nitro) enhance aqueous solubility compared to hydrophobic groups (e.g., CF₃, Cl) .
  • Stability : Nitro-substituted analogs are more reactive under reducing conditions, while fluorinated derivatives exhibit superior oxidative stability .

Biological Activity

3-(3-Cyanophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, also known as (R)-N-FMOC-3-cyanophenylalanine, is a synthetic amino acid derivative notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. Its structural formula is represented as C25H20N2O4, with a molecular weight of approximately 412.45 g/mol.

Chemical Structure

The compound's structure can be summarized with the following key features:

  • Fmoc Group : Provides stability and protection during chemical reactions.
  • Cyanophenyl Moiety : Imparts unique electronic properties that may influence biological interactions.

Biological Activity

Research on the biological activity of this compound has revealed several important aspects:

  • Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts, particularly in cancer treatment where enzyme modulation is crucial.
  • Protein-Ligand Interactions : The presence of the Fmoc group allows for the study of protein-ligand interactions, making it a valuable tool in biochemical research aimed at understanding protein functions and pathways.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of several Fmoc-protected amino acids, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • Another research focused on the inhibition of proteolytic enzymes by this compound. It was found to effectively inhibit trypsin-like enzymes, which are often overactive in cancer cells. This inhibition could pave the way for novel cancer therapies .

Comparative Analysis Table

Property/ActivityThis compoundOther Fmoc-Amino Acids
Molecular Weight412.45 g/molVaries (typically 300-500 g/mol)
Antimicrobial ActivitySignificant against Gram-positive bacteriaVariable; some show no activity
Enzyme InhibitionEffective against trypsin-like enzymesVaries; some show minimal inhibition
Protein InteractionUseful in studying protein-ligand interactionsCommonly used in peptide synthesis

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry. This method allows for the efficient assembly of peptides and other complex molecules.

Synthetic Route Example

  • Protection of Amino Group : The amine group is protected using the Fmoc group.
  • Coupling Reaction : The protected amine is coupled with a cyanophenyl-containing carboxylic acid under standard conditions.
  • Deprotection : The Fmoc group is removed to yield the final product.

Q & A

Q. What are the key synthetic steps and purity optimization strategies for this compound in solid-phase peptide synthesis?

The synthesis involves Fmoc-protection of the amino group, coupling to a resin-bound peptide chain using activating reagents (e.g., HBTU/HOBt), and deprotection with 20% piperidine in DMF . Purity optimization requires iterative HPLC purification (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) and lyophilization. Critical parameters include reaction time (≥2 hours for coupling), temperature (25°C), and molar excess (3–5×) of activated amino acids .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

Use a combination of:

  • HPLC : Purity assessment (≥95% by UV detection at 254 nm) .
  • LC-MS : Molecular weight confirmation (e.g., ESI-MS for [M+H]+ or [M−H]− ions) .
  • NMR : 1H/13C NMR for verifying stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, cyano group absence of protons) .

Q. How does the 3-cyanophenyl substituent influence the compound’s solubility and reactivity?

The electron-withdrawing cyano group reduces solubility in polar solvents (e.g., water) but enhances stability toward nucleophilic attack. Solubility can be improved using DMF or DMSO (≥50 mg/mL). Reactivity in coupling reactions may require longer activation times (30 minutes) with DIC/Oxyma .

Q. What storage conditions prevent degradation of the Fmoc-protected compound?

Store under inert gas (Ar/N2) at −20°C in airtight, light-protected containers. Avoid moisture to prevent Fmoc cleavage; desiccants like silica gel are recommended . Stability tests show <5% degradation over 6 months under these conditions .

Q. How is the Fmoc group selectively removed without affecting the cyano substituent?

Use 20% piperidine in DMF (2 × 5-minute treatments) for efficient Fmoc deprotection. The cyano group remains intact under these conditions, as confirmed by FT-IR (absence of N-H stretch at ~3400 cm−1 post-deprotection) .

Advanced Research Questions

Q. How can structural analogs with modified phenyl rings be designed to enhance bioactivity?

Replace the 3-cyanophenyl group with fluorinated (e.g., 3,5-difluorophenyl) or heteroaromatic (e.g., indol-3-yl) moieties to alter hydrophobicity and binding affinity. For example:

Analog SubstituentMolecular FormulaBioactivity Application
3,5-DifluorophenylC25H21F2NO4Protease inhibition
1H-Indol-3-ylC24H21NO4Antiviral agents
Synthesize analogs via Suzuki-Miyaura coupling or reductive amination .

Q. What strategies resolve low coupling efficiency caused by steric hindrance from the 3-cyanophenyl group?

  • Use microwave-assisted synthesis (50°C, 10 minutes) to improve reaction kinetics .
  • Employ bulky activating reagents (e.g., PyAOP) to enhance steric accessibility .
  • Pre-activate the amino acid with 1:1 DIC/Oxyma for 10 minutes before resin addition .

Q. How can fluorogenic properties be introduced for real-time enzymatic tracking?

Incorporate selenadiazole or nitrobenzoxadiazole (NBD) groups via post-synthetic modification. For example:

  • Fmoc-L-Dap(NBSD)-OH : Fluoresces at λex/λem = 560/590 nm in protease assays .
  • 7-Nitrobenzo[c][1,2,5]selenadiazol-4-yl : Enhances quantum yield by 40% compared to non-fluorogenic analogs .

Q. What computational methods predict the compound’s interaction with target proteins (e.g., HIV-1 protease)?

  • Perform molecular docking (AutoDock Vina) using the crystal structure of the target (PDB ID: 1NH0).
  • Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. Key interactions include H-bonds between the cyanophenyl group and Arg8/Asp29 residues .

Q. How do conflicting NMR and LC-MS data indicating impurities get resolved?

  • Step 1 : Re-run LC-MS with high-resolution settings (Q-TOF) to distinguish isotopic patterns.
  • Step 2 : Compare 2D NMR (HSQC, HMBC) to identify unassigned peaks (e.g., residual piperidine adducts at δ 3.3–3.5 ppm) .
  • Step 3 : Optimize purification via preparative HPLC with a slower gradient (1% acetonitrile/min) .

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